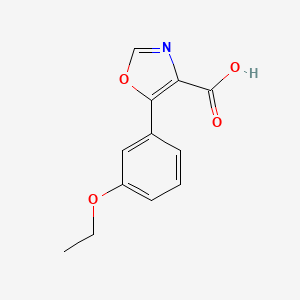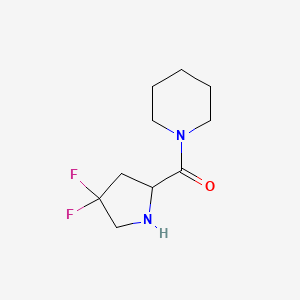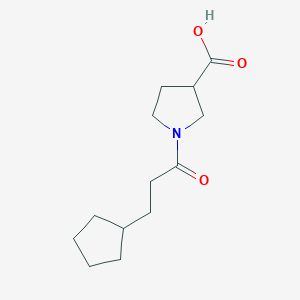
Acide 1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
This compound is a type of organic compound known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties with target selectivity . The influence of steric factors on biological activity has also been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Mécanisme D'action
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid acts as a nucleophile in organic synthesis reactions, meaning it is capable of attacking and forming a bond with an electrophilic species. It is also capable of forming hydrogen bonds with other molecules, which can facilitate the formation of complex structures. Additionally, 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid can act as a catalyst in some reactions, allowing for the formation of desired products in a shorter amount of time.
Biochemical and Physiological Effects
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid has been studied for its potential use in a variety of biochemical and physiological applications. It has been used to study the effects of various compounds on the human body, as well as the effects of various drugs on the body. Additionally, it has been used to study the effects of various compounds on the human brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in a variety of different solvents and conditions. Additionally, it can be used to synthesize a variety of different compounds, making it a useful tool for a variety of different research applications. However, it can be difficult to purify, and it can react with other compounds, making it difficult to control the reaction conditions.
Orientations Futures
There are several potential future directions for research involving 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid. One potential direction is to explore its potential use as a drug delivery system. Additionally, further research could be conducted to explore its potential use in the synthesis of peptides, proteins, and other biomolecules. Additionally, further research could be conducted to explore its potential use in the synthesis of organic compounds, including those used in the synthesis of drugs. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis reactions.
Applications De Recherche Scientifique
Synthèse peptidique
Acide 1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylique: est utilisé dans la synthèse peptidique en raison de son rôle de brique élémentaire pour la création de peptides complexes. La structure du composé permet l'introduction de groupes cyclopentyle dans la chaîne peptidique, ce qui peut modifier considérablement les propriétés du peptide, telles que sa stabilité, son affinité de liaison et son activité biologique .
Découverte de médicaments
Dans la découverte de médicaments, ce composé sert d'échafaudage polyvalent pour le développement de composés biologiquement actifs. Son cycle pyrrolidine est une caractéristique commune à de nombreux produits pharmaceutiques, contribuant à la stéréochimie de la molécule et améliorant la couverture tridimensionnelle, ce qui est crucial pour l'interaction avec les cibles biologiques .
Résistance à l'hydrolyse enzymatique
Le composé a été identifié comme un analogue potentiel dans les peptides opioïdes qui sont plus résistants à l'hydrolyse enzymatique. Cette caractéristique en fait un candidat précieux pour le développement d'agents thérapeutiques à action prolongée .
Structures métallo-organiques (MOF)
Les MOF fonctionnalisés par des pyrrolidines chirales utilisent des dérivés de la pyrrolidine, tels que l'This compound, pour créer des structures ayant des applications potentielles dans la catalyse hétérogène et l'exploration des processus catalytiques dans les systèmes biologiques .
Organocatalyse
Le noyau pyrrolidine du composé joue un rôle essentiel dans l'organocatalyse, où il peut agir comme un catalyseur efficace et polyvalent pour diverses réactions asymétriques. Ceci est particulièrement pertinent dans la synthèse de composés optiquement actifs, qui sont importants dans la création de produits pharmaceutiques .
Modulation de l'activité biologique
Les dérivés de la pyrrolidine, y compris l'This compound, sont explorés pour leur capacité à moduler l'activité biologique. Ils sont étudiés pour leur influence sur les facteurs stériques et les relations structure-activité, qui sont essentiels dans la conception de nouveaux candidats médicaments avec des profils biologiques spécifiques .
Synthèse peptidique en phase solution
Le composé est adapté à la synthèse peptidique en phase solution, où il peut être incorporé dans des peptides dans un milieu liquide. Cette méthode est avantageuse pour synthétiser des peptides difficiles à produire par des techniques en phase solide .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(6-5-10-3-1-2-4-10)14-8-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGZTCHSVZKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



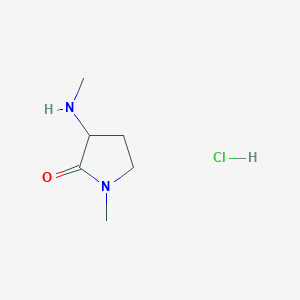
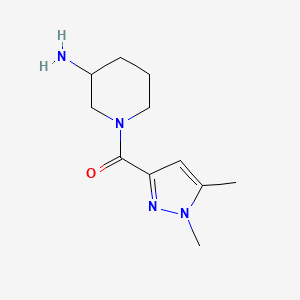

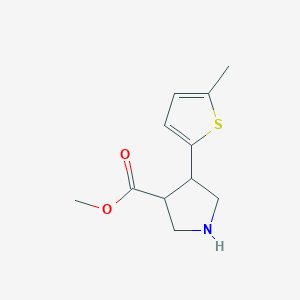

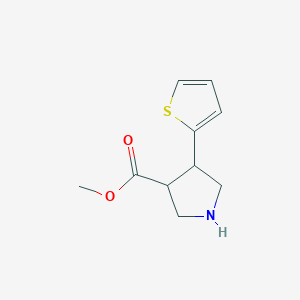
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)



